3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
CAS No.: 1021091-31-5
Cat. No.: VC4317758
Molecular Formula: C22H25FN4O2S
Molecular Weight: 428.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021091-31-5 |
|---|---|
| Molecular Formula | C22H25FN4O2S |
| Molecular Weight | 428.53 |
| IUPAC Name | 3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
| Standard InChI | InChI=1S/C22H25FN4O2S/c23-17-6-2-4-8-19(17)25-9-11-26(12-10-25)20(28)13-15-14-30-22-24-18-7-3-1-5-16(18)21(29)27(15)22/h2,4,6,8,15H,1,3,5,7,9-14H2 |
| Standard InChI Key | WEGDISVOMYRFOD-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity
The compound belongs to the thiazolo[2,3-b]quinazoline class, characterized by a fused thiazole-quinazoline core substituted with a 4-(2-fluorophenyl)piperazine moiety via a 2-oxoethyl linker. Key physicochemical properties include:
The piperazine ring introduces conformational flexibility, while the fluorine atom on the phenyl group enhances electronegativity and metabolic stability .
Synthetic Considerations
Synthesis routes for thiazoloquinazoline derivatives typically involve multi-step strategies:
-
Core Formation: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to construct the thiazolo[2,3-b]quinazoline scaffold.
-
Side-Chain Introduction: Alkylation or acylation reactions to attach the 2-oxoethyl-piperazine moiety.
-
Functionalization: Electrophilic substitution (e.g., fluorination) at the phenyl ring .
Exact protocols remain proprietary, but analogous syntheses of piperazine-containing compounds employ coupling agents like EDCl/HOBt for amide bond formation .
Biological Activity and Mechanism of Action
Central Nervous System (CNS) Modulation
The 4-(2-fluorophenyl)piperazine moiety is a hallmark of psychotropic agents (e.g., aripiprazole). This group binds serotonin (5-HT₁ₐ) and dopamine (D₂) receptors, implicating the compound in neuropsychiatric disorder therapeutics . Molecular docking predicts hydrogen bonding with Glu200 and Ser199 residues in ENT1 transporters, though ENT2 selectivity is hypothesized due to steric compatibility with Val186 and Asp187 .
Pharmacological Applications
Kinase Inhibition for Neurodegenerative Diseases
Patent US9446044B2 identifies thiazolo[5,4-f]quinazolines as DYRK1A inhibitors (IC₅₀: 50–100 nM), proposing utility in Alzheimer’s disease . While direct data for this compound are absent, structural alignment suggests comparable DYRK1A binding via:
-
Hydrophobic Interactions: Between the thiazoloquinazoline core and Leu241/Val306.
Nucleoside Transporter Modulation
Analogues like FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) inhibit equilibrative nucleoside transporters (ENTs) with ENT2 selectivity (5-fold over ENT1) . Key SAR insights applicable to this compound include:
-
Halogen Substitution: Fluorine at the phenyl ring’s ortho position enhances ENT2 affinity (ΔG = −8.2 kcal/mol vs. −6.7 kcal/mol for chloro-substituted analogues) .
-
Piperazine Role: The basic nitrogen participates in salt bridges with Asp187 in ENT2, stabilizing the inhibitor-transporter complex .
Structure-Activity Relationship (SAR) Analysis
Removal of the fluorine atom reduces ENT2 affinity by 4-fold, while replacing the thiazole with oxazole abolishes anticancer activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume